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Compound of Interest

Compound Name:
(R)-(+)-1,2-Diaminopropane

dihydrochloride

Cat. No.: B033618 Get Quote

An In-depth Technical Guide to the Physical Properties of (R)-(+)-1,2-Diaminopropane
Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the essential physical and

chemical properties of (R)-(+)-1,2-Diaminopropane dihydrochloride (CAS: 19777-67-4).

Designed for researchers, scientists, and professionals in drug development and chemical

synthesis, this document details the compound's structural, spectroscopic, and

physicochemical characteristics. It combines established data with field-proven insights into the

experimental methodologies required for its characterization, ensuring a blend of technical

accuracy and practical application. The guide emphasizes the causality behind experimental

choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Strategic Importance
(R)-(+)-1,2-Diaminopropane dihydrochloride is a chiral diamine salt of significant value in

modern chemistry. As a versatile building block, its utility spans asymmetric synthesis, the

development of pharmaceutical intermediates, and its role as a chiral ligand in coordination

chemistry.[1] Its stereospecific nature is crucial in the synthesis of enantiomerically pure active

pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the

desired therapeutic effect while others may be inactive or even harmful.[1]

This guide serves as a foundational resource for scientists, providing the critical physical

property data and analytical methodologies necessary for the compound's identification, purity
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assessment, and effective application in research and development workflows.

Core Physicochemical Properties
The fundamental properties of (R)-(+)-1,2-Diaminopropane dihydrochloride are summarized

below. These data points are the primary identifiers and quality control parameters for

laboratory and industrial use.

Property Value Source(s)

CAS Number 19777-67-4 [1][2]

Molecular Formula C₃H₁₀N₂·2HCl (or C₃H₁₂Cl₂N₂) [1][3]

Molecular Weight 147.04 g/mol [1][3]

Appearance
White to off-white crystalline

powder
[1][3]

Melting Point
241-244 °C (with

decomposition)

Purity Typically ≥97% [1]

Hygroscopicity
Hygroscopic; sensitive to

moisture

Chiroptical Properties: The Signature of Chirality
The defining characteristic of this molecule is its chirality, which is quantified by its interaction

with plane-polarized light. The specific rotation is a critical parameter for confirming the

enantiomeric identity and purity.

Parameter Value Conditions Source(s)

Specific Rotation +7.0° to +10.0°
[α]²⁰/D, c=1 in

Methanol
[1]

Specific Rotation +4.0° [α]²⁰/D, c=20 in H₂O

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b033618?utm_src=pdf-body
https://www.chemimpex.com/products/39465
https://www.scbt.com/p/r-1-2-diaminopropane-dihydrochloride-19777-67-4
https://www.chemimpex.com/products/39465
https://cymitquimica.com/products/3B-D2827/19777-67-4/r-12-diaminopropane-dihydrochloride/
https://www.chemimpex.com/products/39465
https://cymitquimica.com/products/3B-D2827/19777-67-4/r-12-diaminopropane-dihydrochloride/
https://www.chemimpex.com/products/39465
https://cymitquimica.com/products/3B-D2827/19777-67-4/r-12-diaminopropane-dihydrochloride/
https://www.chemimpex.com/products/39465
https://www.chemimpex.com/products/39465
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The variance in specific rotation values highlights the critical importance of the solvent system

and concentration in polarimetry. The difference between the values obtained in methanol and

water is expected, as solvent polarity and the potential for hydrogen bonding directly influence

the conformation of the chiral molecule and, consequently, its interaction with light. When

reporting or verifying this property, it is imperative to adhere strictly to the specified conditions.

Authoritative Protocol for Optical Rotation Measurement
This protocol is based on the standards outlined in the United States Pharmacopeia (USP)

General Chapter <781>.[4]

Objective: To accurately determine the specific rotation of (R)-(+)-1,2-Diaminopropane
dihydrochloride.

Instrumentation:

Calibrated Polarimeter (capable of measurements at the sodium D-line, 589 nm)

1.0 dm polarimeter cell

Analytical Balance (±0.1 mg)

Volumetric flasks (Class A)

Constant temperature bath (20°C ± 0.5°C)

Methodology:

Solvent and Sample Preparation:

Select the appropriate solvent system as per the required specification (e.g., Methanol or

deionized water).

Accurately weigh the specified amount of the compound (e.g., for a c=1 concentration in

methanol, weigh 100 mg of the sample).

Quantitatively transfer the sample to a 10 mL volumetric flask.
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Dissolve the sample in a small amount of the solvent, then dilute to the mark. Ensure the

solution is at a constant temperature of 20°C.

The solution must be clear and free of particulates. All measurements should be made

within 30 minutes of preparation to avoid potential degradation or racemization.[4]

Instrument Calibration and Zeroing:

Ensure the polarimeter is calibrated according to the manufacturer's guidelines using

certified quartz plates or sucrose standards.

Fill the polarimeter cell with the pure solvent (the "blank"). Place the cell in the instrument.

Perform a zero-offset correction. This reading accounts for any optical activity from the

solvent or the cell itself.

Sample Measurement:

Rinse the cell with the prepared sample solution two to three times.

Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

Place the cell in the instrument and allow the temperature to equilibrate to 20°C.

Record the observed angular rotation (α_obs). Take at least three readings and use the

average.

Calculation of Specific Rotation:

Use the following formula: [α] = (100 * α_obs) / (l * c) Where:

[α] is the specific rotation.

α_obs is the observed rotation in degrees.

l is the path length of the cell in decimeters (dm).

c is the concentration in g/100 mL.
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Scientist's Notes (Causality and Expertise):

Why a 1.0 dm cell? This is the standard path length, ensuring consistency and comparability

of data across different laboratories and experiments.

Why control temperature? Optical rotation is temperature-dependent. A change of even 1°C

can significantly alter the observed rotation. The USP standard is 20°C or 25°C, and

consistency is key.[4]

Why measure within 30 minutes? While this specific compound is relatively stable, this is a

best practice for all chiral molecules to minimize the risk of time-dependent changes like

mutarotation or degradation, which would alter the result.[4]

Step 1: Preparation Step 2: Instrument Setup

Step 3: Measurement

Step 4: Calculation

Weigh Sample Accurately

Dissolve and Dilute to Volume (c=1 in MeOH)

Rinse & Fill Cell with Sample

Calibrate Polarimeter

Zero with Solvent Blank

Record Observed Rotation (α_obs) at 20°C

Calculate Specific Rotation [α]
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Click to download full resolution via product page

Caption: Workflow for Polarimetry Measurement.

Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for confirming the molecular structure and ensuring the

identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While high-resolution, fully assigned spectra for the dihydrochloride salt are not widely

published, the expected spectral characteristics can be predicted based on the known

structure. The protonation of the amine groups will cause a downfield shift for adjacent protons

compared to the free base.

Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide (DMSO-d₆) are appropriate solvents.

Given the compound's hygroscopicity, using DMSO-d₆ requires careful sample preparation in a

dry environment (e.g., a glovebox) to minimize the water peak.[5]

Predicted ¹H NMR Spectrum (in D₂O): The amine protons (-NH₃⁺) will exchange with D₂O and

will likely not be observed.
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Predicted δ (ppm) Multiplicity Protons Rationale

~3.6 - 3.8 Multiplet 1H, -CH(NH₃⁺)-

Methine proton,

adjacent to the chiral

center and a

methylene group.

Deshielded by the

ammonium group.

~3.2 - 3.4 Multiplet 2H, -CH₂NH₃⁺

Methylene protons,

adjacent to the chiral

center and an

ammonium group.

They are

diastereotopic and

may appear as

complex multiplets.

~1.4 - 1.5 Doublet 3H, -CH₃

Methyl group, split by

the single methine

proton.

Predicted ¹³C NMR Spectrum (in D₂O):

Predicted δ (ppm) Carbon Rationale

~48 - 52 CH(NH₃⁺)

Methine carbon, deshielded by

the directly attached

ammonium group.

~45 - 49 CH₂(NH₃⁺)
Methylene carbon, deshielded

by the ammonium group.

~15 - 19 CH₃

Methyl carbon, relatively

upfield as expected for an

aliphatic group.

Infrared (IR) Spectroscopy
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The IR spectrum provides confirmation of key functional groups. As a dihydrochloride salt, the

spectrum will be dominated by features of the ammonium (-NH₃⁺) groups.

Expected Characteristic Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹) Vibration Type Functional Group

3200 - 2800 N-H Stretch (broad) Ammonium (-NH₃⁺)

2950 - 2850 C-H Stretch Alkyl (-CH₃, -CH₂, -CH)

~1600 - 1500 N-H Bend (Asymmetric) Ammonium (-NH₃⁺)

~1500 - 1400 N-H Bend (Symmetric) Ammonium (-NH₃⁺)

Scientist's Note: The N-H stretch for the ammonium salt is typically a very broad and strong

absorption band, often overlapping with the C-H stretching region. This is a key indicator of the

salt's formation.

Mass Spectrometry (MS)
Mass spectrometry of the dihydrochloride salt using techniques like Electrospray Ionization

(ESI) would primarily show the parent cation. For Electron Impact (EI) MS, analysis of the free

base (1,2-Diaminopropane) is more common. The fragmentation pattern is predictable.

Predicted Fragmentation of 1,2-Diaminopropane (Free Base):

Parent Ion (M⁺): m/z = 74

Base Peak: m/z = 44. This highly stable fragment results from the α-cleavage (C-C bond

scission) next to the secondary amine, losing a methyl radical ([CH₃CHNH₂]⁺). This is a

characteristic fragmentation for such amines.[4]

Other Fragments: m/z = 30 ([CH₂NH₂]⁺) from cleavage between the two carbons.

Handling, Storage, and Safety
Proper handling is critical for maintaining the integrity of the compound and ensuring user

safety.
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Storage: Store at room temperature in a tightly sealed container, preferably under an inert

atmosphere (e.g., nitrogen or argon).[1] The compound is hygroscopic and should be

protected from moisture.

Safety:

Causes skin and serious eye irritation.[6]

May cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse

cautiously with water for several minutes.

Conclusion
(R)-(+)-1,2-Diaminopropane dihydrochloride is a foundational chiral building block whose

utility is defined by its specific stereochemistry. Accurate characterization of its physical

properties, particularly its optical rotation, is paramount for its successful application. This guide

provides the essential data and, critically, the authoritative methodologies required for its

verification. By understanding the principles behind these analytical techniques, researchers

can ensure the quality and integrity of their starting materials, leading to more reliable and

reproducible outcomes in drug discovery and chemical synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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